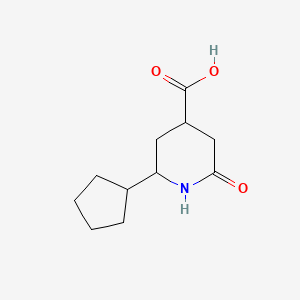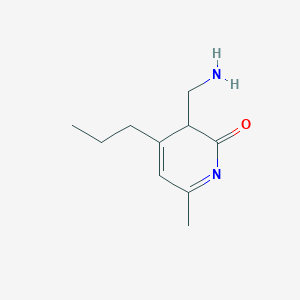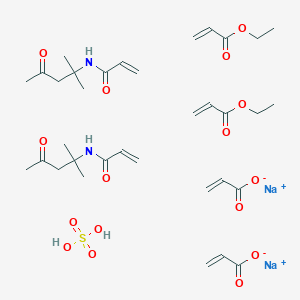
disodium;ethyl prop-2-enoate;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide;prop-2-enoate;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polymyxin B sulfate is an antibiotic belonging to the polymyxin group, which is derived from the bacterium Bacillus polymyxa. It is primarily used to treat infections caused by gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. Polymyxin B sulfate is known for its potent antibacterial activity and is often used as a last-resort treatment for multidrug-resistant infections .
Vorbereitungsmethoden
Polymyxin B sulfate is produced through a fermentation process involving the growth of Bacillus polymyxa. The fermentation broth is then subjected to various purification steps to isolate the active compound. The preparation involves the following steps:
Fermentation: is cultured in a suitable medium to produce polymyxin B.
Extraction: The fermentation broth is extracted to separate polymyxin B from the biomass.
Analyse Chemischer Reaktionen
Polymyxin B sulfate undergoes several chemical reactions, including:
Oxidation: Polymyxin B can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the structure of polymyxin B, affecting its antibacterial activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Polymyxin B sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of antibiotics with bacterial membranes.
Biology: Polymyxin B sulfate is used to investigate the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Medicine: It is employed in the development of new antibacterial therapies and in the treatment of multidrug-resistant infections.
Wirkmechanismus
Polymyxin B sulfate exerts its antibacterial effects by binding to the lipid A portion of lipopolysaccharides in the outer membrane of gram-negative bacteria. This binding disrupts the integrity of the bacterial membrane, leading to increased permeability and cell death. The primary molecular targets are the phospholipids in the bacterial membrane, and the disruption of these targets results in the leakage of intracellular contents and subsequent bacterial lysis .
Vergleich Mit ähnlichen Verbindungen
Polymyxin B sulfate is often compared with colistin (polymyxin E), another member of the polymyxin group. Both compounds have similar antibacterial properties and mechanisms of action, targeting the bacterial membrane and causing cell death. they differ in their pharmacokinetics and toxicity profiles. Polymyxin B sulfate is less nephrotoxic compared to colistin, making it a preferred choice in certain clinical situations .
Similar Compounds
- Colistin (Polymyxin E)
- Polymyxin A
- Polymyxin C
- Polymyxin D
Polymyxin B sulfate stands out due to its potent antibacterial activity and relatively lower toxicity, making it a valuable option for treating multidrug-resistant infections .
Eigenschaften
Molekularformel |
C34H54N2Na2O16S |
|---|---|
Molekulargewicht |
824.8 g/mol |
IUPAC-Name |
disodium;ethyl prop-2-enoate;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide;prop-2-enoate;sulfuric acid |
InChI |
InChI=1S/2C9H15NO2.2C5H8O2.2C3H4O2.2Na.H2O4S/c2*1-5-8(12)10-9(3,4)6-7(2)11;2*1-3-5(6)7-4-2;2*1-2-3(4)5;;;1-5(2,3)4/h2*5H,1,6H2,2-4H3,(H,10,12);2*3H,1,4H2,2H3;2*2H,1H2,(H,4,5);;;(H2,1,2,3,4)/q;;;;;;2*+1;/p-2 |
InChI-Schlüssel |
PLOKOFODRFVIQY-UHFFFAOYSA-L |
Kanonische SMILES |
CCOC(=O)C=C.CCOC(=O)C=C.CC(=O)CC(C)(C)NC(=O)C=C.CC(=O)CC(C)(C)NC(=O)C=C.C=CC(=O)[O-].C=CC(=O)[O-].OS(=O)(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
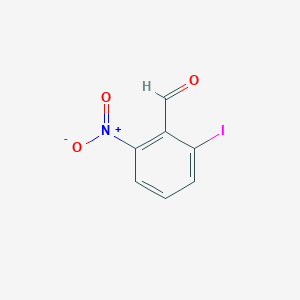

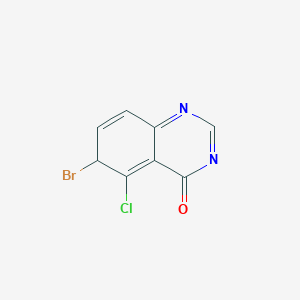
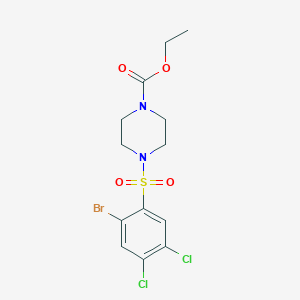

![3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B15132925.png)
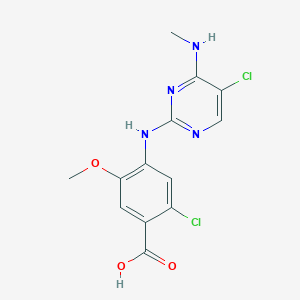
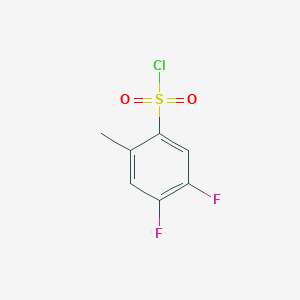
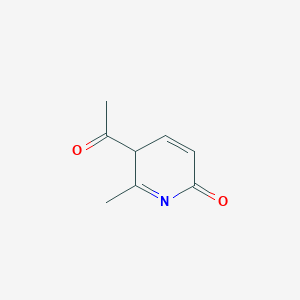
![6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132962.png)

